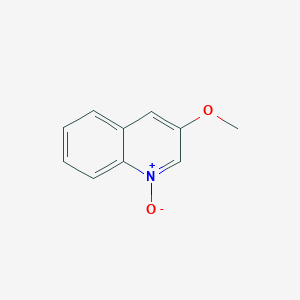
3-Methoxyquinoline 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxyquinoline 1-oxide: is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are nitrogen-containing compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyquinoline 1-oxide typically involves the oxidation of 3-methoxyquinoline. Common oxidizing agents used in this process include hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and other peracids. The reaction is usually carried out under mild conditions to prevent the degradation of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The choice of oxidizing agent and reaction conditions is optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, MCPBA, and other peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 3-Methoxyquinoline.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: 3-Methoxyquinoline 1-oxide is used as an intermediate in the synthesis of more complex quinoline derivatives
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent and in the development of anticancer drugs. Its ability to inhibit specific enzymes and pathways is of particular interest.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Methoxyquinoline 1-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with cofactors. Additionally, it can modulate signaling pathways by affecting receptor function. These interactions lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
3-Methoxyquinoline: Lacks the oxide group but shares similar chemical properties.
Quinoline N-oxides: A broader class of compounds with diverse biological activities.
Uniqueness: 3-Methoxyquinoline 1-oxide is unique due to the presence of both a methoxy group and an oxide group on the quinoline ring
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-methoxy-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C10H9NO2/c1-13-9-6-8-4-2-3-5-10(8)11(12)7-9/h2-7H,1H3 |
InChI Key |
ULBAEPLGJPQLLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2[N+](=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;(2R,3S,5R)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-olate](/img/structure/B12853807.png)

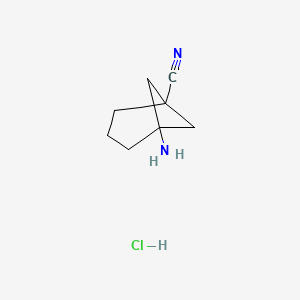
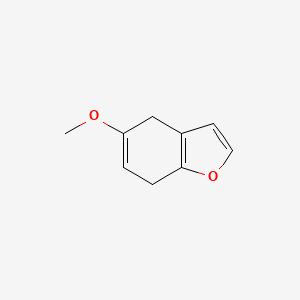
![O1-tert-Butyl O3-methyl 3-[(4-methoxyphenyl)methylamino]azetidine-1,3-dicarboxylate](/img/structure/B12853823.png)
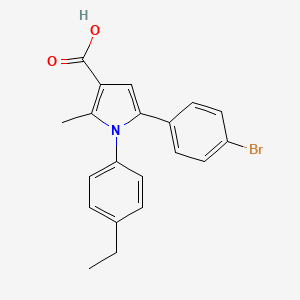
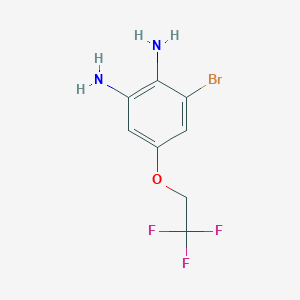
![[(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12853838.png)

![Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12853853.png)


![5'-Nitrospiro[cyclopropane-1,3'-indoline]](/img/structure/B12853876.png)
